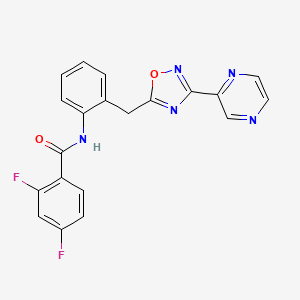

2,4-difluoro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

This compound features a benzamide scaffold substituted with 2,4-difluoro groups on the benzene ring. The 1,2,4-oxadiazole moiety is functionalized with a pyrazin-2-yl group at position 3 and a methylene-linked phenyl group at position 3.

Properties

IUPAC Name |

2,4-difluoro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N5O2/c21-13-5-6-14(15(22)10-13)20(28)25-16-4-2-1-3-12(16)9-18-26-19(27-29-18)17-11-23-7-8-24-17/h1-8,10-11H,9H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMFAAAXGJOPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)

- Structural Similarities : Shares the 1,2,4-oxadiazole core and pyrazine substitution.

- Key Differences : Replaces the 2,4-difluorobenzamide group with a 4-isopropylsulfanylphenylacetamide moiety.

- The acetamide linker (vs. benzamide) could reduce rigidity, affecting target binding affinity.

| Parameter | Target Compound | CAS 2034535-59-4 |

|---|---|---|

| Molecular Formula | C₂₄H₁₈F₂N₅O₂ | C₂₄H₂₃N₅O₂S |

| Molecular Weight | 454.43 g/mol | 445.54 g/mol |

| Key Substituents | 2,4-difluoro | 4-isopropylsulfanyl |

| Potential Target Relevance | Kinase/GPCR | Likely kinase inhibition |

Sphingosine Kinase (SphK) Inhibitors (Childress et al., 2017)

Compounds such as 23a and 23b from Childress et al. feature:

- Shared Motifs : 1,2,4-oxadiazole core and guanidine-based side chains.

- Key Differences :

- Functional Insights :

- These compounds exhibit dual SphK1/SphK2 inhibition (IC₅₀ < 1 µM for both isoforms), suggesting that the oxadiazole-pyrazine variant may also target lipid kinases .

- The difluoro substitution in the target compound could improve metabolic stability compared to the nitro or trifluoromethyl groups in Childress’s derivatives.

Isoxazole/Thiazole Derivatives ()

Examples include N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide:

- Structural Overlap : Benzamide backbone and oxadiazole moiety.

- Key Differences: Thioether linkage instead of methylene bridging. Substituents like cyano or nitro groups introduce strong electron-withdrawing effects.

- Functional Implications :

Diflubenzuron ()

- Shared Features : Difluorobenzamide scaffold.

- Key Differences : Urea linker instead of oxadiazole-pyrazine.

- Functional Insights :

Data Table: Comparative Analysis

| Compound Name/ID | Molecular Formula | Key Substituents | Biological Target | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₂₄H₁₈F₂N₅O₂ | 2,4-difluoro, pyrazin-2-yl | Kinase/GPCR | ~3.2 |

| CAS 2034535-59-4 | C₂₄H₂₃N₅O₂S | 4-isopropylsulfanyl | Kinase | ~3.8 |

| Childress 23a | C₂₉H₂₈ClN₇O₂S | Biphenylthiazole | SphK1/SphK2 | ~4.1 |

| Diflubenzuron | C₁₄H₉ClF₂N₂O₂ | Urea linker | Chitin synthase | ~2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.